Home > Products > Screening Compounds P139786 > Docetaxel hydrate
Docetaxel hydrate - 700367-34-6

Docetaxel hydrate

Catalog Number: EVT-1481924
CAS Number: 700367-34-6
Molecular Formula: C43H55NO15
Molecular Weight: 807.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Docetaxel is a semisynthetic analog of taxol that inhibits microtubule disassembly (IC50 = 0.2 μM) and inhibits cell replication (IC50 = 0.13 μM). It has proven more effective than taxol in preventing the proliferation of cancer cells. Docetaxel has applications in breast cancer and hormone-refractory prostate cancer. This product is intended for research applications.
A semisynthetic analog of PACLITAXEL used in the treatment of locally advanced or metastatic BREAST NEOPLASMS and NON-SMALL CELL LUNG CANCER.
Overview

Docetaxel hydrate is a semi-synthetic derivative of paclitaxel, a chemotherapeutic agent used primarily in the treatment of various cancers, including breast, lung, and prostate cancer. The compound is classified as an antineoplastic agent and belongs to the taxane family, which is known for its ability to inhibit cell division by stabilizing microtubules. The hydrate form, specifically docetaxel trihydrate, is characterized by the incorporation of water molecules into its crystalline structure, which can affect its solubility and stability.

Source and Classification

Docetaxel hydrate is derived from the needles of the Pacific yew tree (Taxus brevifolia) through a complex synthetic process. The compound is classified under the following categories:

  • Chemical Classification: Taxanes
  • Pharmacological Classification: Antineoplastic agent
  • Therapeutic Use: Cancer treatment
Synthesis Analysis

The synthesis of docetaxel trihydrate involves several steps that ensure high purity and stability. A notable method for synthesizing docetaxel trihydrate includes the following technical details:

  1. Dissolution: Anhydrous docetaxel (purity > 99.5%) is dissolved in acetone at temperatures ranging from 10 to 39 °C.
  2. Concentration: The solution is concentrated under reduced pressure to form an oil-like substance.
  3. Water Addition: Purified water is added dropwise to the concentrated solution over a period of 10 to 60 minutes while controlling the dropping speed to prevent agglomeration.
  4. Cooling and Filtration: The mixture is cooled to 0 °C for 2 to 5 hours, followed by suction filtration to isolate the product.
  5. Washing and Drying: The residue is washed with a mixture of acetone and water before being dried under vacuum until a constant weight is achieved .
Molecular Structure Analysis

The molecular formula for docetaxel hydrate is C43H53N1O143H2OC_{43}H_{53}N_{1}O_{14}\cdot 3H_{2}O. Its structure includes a complex arrangement of rings and functional groups that are characteristic of taxanes:

  • Core Structure: A taxane ring system with multiple hydroxyl groups.
  • Hydration: The presence of three water molecules in the hydrate form affects its solubility and stability.

The molecular weight of docetaxel hydrate is approximately 807.9 g/mol when accounting for the water content.

Chemical Reactions Analysis

Docetaxel can undergo various chemical reactions, primarily involving esterification or hydrolysis due to its functional groups. For example:

  • Esterification Reaction: Docetaxel can react with carboxylic acids to form esters, which may enhance its solubility in aqueous environments.
  • Hydrolysis Reaction: In aqueous solutions, docetaxel can hydrolyze, leading to the formation of less active metabolites.

These reactions are essential for developing new formulations that improve bioavailability and therapeutic efficacy.

Mechanism of Action

Docetaxel exerts its anticancer effects primarily through the following mechanisms:

  1. Microtubule Stabilization: Docetaxel binds to beta-tubulin subunits in microtubules, leading to their stabilization and preventing depolymerization.
  2. Inhibition of Cell Division: By stabilizing microtubules, docetaxel disrupts normal mitotic spindle function during cell division, leading to cell cycle arrest at the metaphase stage.
  3. Induction of Apoptosis: The disruption in cell division triggers apoptotic pathways, ultimately resulting in programmed cell death.

These mechanisms contribute significantly to its effectiveness against rapidly dividing cancer cells.

Physical and Chemical Properties Analysis

The physical and chemical properties of docetaxel hydrate include:

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents like ethanol and acetone; limited solubility in water due to its hydrophobic nature.
  • Melting Point: Approximately 180 °C (decomposes upon heating)
  • Stability: Sensitive to light and moisture; hence it should be stored in airtight containers away from direct light.

These properties are crucial for formulation development and storage conditions.

Applications

Docetaxel hydrate has several scientific uses:

  • Chemotherapy: It is widely used as a first-line treatment for various cancers, including breast cancer, non-small cell lung cancer, and prostate cancer.
  • Research Applications: Investigations into novel drug delivery systems using nanocarriers (e.g., liposomes) have been conducted to enhance its therapeutic index while reducing side effects .
  • Formulation Development: Ongoing research focuses on improving solubility through prodrug strategies or encapsulation techniques .
Introduction to Docetaxel Hydrate

Historical Development and Clinical Adoption

Docetaxel's development trajectory was remarkably rapid. Following its hemisynthesis in 1986 by French scientist Pierre Potier through collaborative efforts between Rhône-Poulenc and Université de Grenoble, clinical development accelerated [5] [8]. By 1994, global regulatory filings commenced, and the drug secured its first FDA approval in 1996 for metastatic breast cancer after anthracycline failure [5] [1]. Subsequent approvals expanded its indications:

Table 1: Milestones in Docetaxel Hydrate Clinical Adoption

YearRegulatory MilestoneIndication
1996FDA ApprovalMetastatic Breast Cancer (post-anthracycline)
1999FDA ApprovalAdvanced Non-Small Cell Lung Cancer (NSCLC)
2004FDA ApprovalMetastatic Castration-Resistant Prostate Cancer
2006FDA ApprovalGastric Adenocarcinoma
2015AUA Guideline InclusionIntravesical therapy for Bladder Cancer [1]

This expansion was propelled by pivotal trials demonstrating survival benefits. In hormone-refractory prostate cancer, docetaxel/prednisone regimens increased median survival to 18.9 months versus 16.5 months for mitoxantrone-based therapy [1]. For NSCLC, docetaxel became the first chemotherapeutic to show survival advantages after platinum failure, establishing its role in second-line therapy [6].

Role in Modern Oncology: Comparative Advantages Over Paclitaxel

Docetaxel hydrate exhibits distinct pharmacological and clinical advantages over its predecessor, paclitaxel, rooted in structural and mechanistic differences:

  • Enhanced Tubulin Binding: Docetaxel demonstrates approximately twofold greater binding affinity to β-tubulin than paclitaxel, leading to more potent microtubule stabilization and prolonged intracellular retention [9]. This translates to superior antimitotic effects at equimolar concentrations.
  • Reduced Schedule Dependence: Unlike paclitaxel, which shows variable efficacy based on infusion duration, docetaxel maintains consistent pharmacokinetics across administration schedules [9].
  • Absence of Anthracycline Interactions: Docetaxel lacks pharmacokinetic interactions with anthracyclines (e.g., doxorubicin), avoiding increased cardiotoxic metabolite exposure observed with paclitaxel combinations [9].

The phase III TAX 311 trial directly compared both taxanes in metastatic breast cancer, randomizing 449 patients to docetaxel (100 mg/m²) or paclitaxel (175 mg/m²) every three weeks. Key outcomes included:

Table 2: Efficacy Outcomes in TAX 311 Trial (Docetaxel vs. Paclitaxel)

ParameterDocetaxelPaclitaxelHazard Ratio (95% CI)P-value
Median Overall Survival15.4 months12.7 months1.41 (1.15–1.73)0.03
2-Year Survival Rate33%20%--
Time to Progression5.7 months3.6 months1.64 (1.33–2.02)<0.0001
Overall Response Rate32%25%-0.10 [2] [9]

These results established docetaxel as the more effective taxane, particularly in settings demanding robust tumor control. Its efficacy extends to combination regimens like TAC (docetaxel/doxorubicin/cyclophosphamide) for node-positive breast cancer, where it improved disease-free survival over FAC regimens [1] [3].

Global Market Trends and Pharmaceutical Relevance

The global docetaxel market reached $1.32 billion in 2024, with projections indicating a compound annual growth rate (CAGR) of 5.75% through 2030, potentially reaching $2.37 billion by 2034 [3] [7]. Market dynamics reflect its entrenched role in oncology:

  • Indication-Specific Revenue Distribution: Breast cancer dominates revenue (33.11% in 2024), followed by NSCLC and prostate cancer, driven by high incidence rates (2.3 million new breast cancer cases annually) [3] [7]. Gastric adenocarcinoma represents the fastest-growing segment due to escalating global incidence and adoption of docetaxel-containing triplets like DCF (docetaxel/cisplatin/fluorouracil) [3].
  • Regional Market Leadership: North America holds 35.41% market share (2024), with the U.S. market valued at $497.2 million. Europe follows at $412.2 million, while Asia-Pacific shows the highest growth trajectory (6% CAGR) due to expanding generics access and cancer diagnosis rates [3] [7].
  • Innovation Drivers: Nanoparticle reformulations address docetaxel’s hydrophobicity (water solubility: 0.025 μg/mL). Albumin-bound docetaxel (e.g., BEIZRAY™) received FDA approval via the 505(b)(2) pathway in 2024, eliminating synthetic excipients to reduce hypersensitivity [3] [8]. Additionally, over 12 combination therapies with novel agents (e.g., KRAS inhibitors, immune checkpoint blockers) are in phase III trials:

Table 3: Select Docetaxel Combination Therapies in Advanced Clinical Development

NCT IdentifierCombination AgentSponsorTarget IndicationExpected Launch
NCT05671510Gotistobart (Anti-CTLA-4)OncoC4, Inc.NSCLC2029
NCT04685135MRTX849 (KRAS G12C Inhibitor)Mirati TherapeuticsMetastatic NSCLC2028
NCT05348577Capivasertib (AKT Inhibitor)AstraZenecaProstate Cancer2028
NCT05450692Ceralasertib (ATR Inhibitor)AstraZenecaAdvanced NSCLC2027 [3]
  • API Market Expansion: The docetaxel trihydrate API market, valued at $1.5 billion in 2024, is forecast to reach $2.3 billion by 2033 (5.5% CAGR). Key manufacturers include Fresenius Kabi Oncology, Cipla, and Zhejiang Hisun Pharmaceutical, with purity segments (≥98% and ≥99%) catering to diverse formulation needs [10]. Partnerships like Zydus Lifesciences and Zhuhai Beihai Biotech’s licensing agreement for albumin-docetaxel underscore commercial strategies to expand access [3].

Docetaxel hydrate remains pharmacologically and commercially vital despite patent expirations. Its integration into targeted combination therapies and nanotechnology platforms exemplifies its evolving relevance in precision oncology, ensuring sustained demand alongside next-generation therapeutics.

Properties

CAS Number

700367-34-6

Product Name

Docetaxel hydrate

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate

Molecular Formula

C43H55NO15

Molecular Weight

807.88

InChI

InChI=1S/C43H53NO14.H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);1H2/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+;/m0./s1

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O

Synonyms

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid_x000B_(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-metha

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.